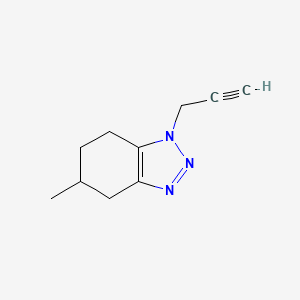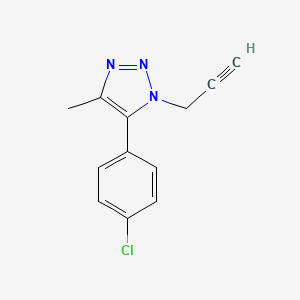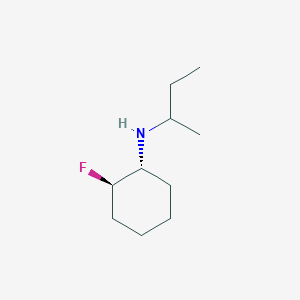![molecular formula C11H16N2O B1485653 trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2165628-81-7](/img/structure/B1485653.png)
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-APMCB, is an organic compound that has a wide range of applications in the scientific research field. It is a cyclic amine that can be synthesized using a variety of methods, and it has been used in studies on biochemical and physiological effects. It has been used in experiments involving drug metabolism and drug-target interactions, and its advantages and limitations for lab experiments have been explored.
Scientific Research Applications
Diagnostic and Imaging Studies
Trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid, a derivative of the cyclobutane structure, is being explored in diagnostic and imaging studies. A clinical trial involving patients with metastatic prostate cancer demonstrated the potential of this compound in PET imaging for delineating primary prostate lesions and metastatic lesions, suggesting its use in improving cancer diagnosis and management (Inoue et al., 2014).
Amino Acid Metabolism and Genetic Studies
Studies on cis- and trans-4-hydroxycyclohexylacetic acid, another compound related to cyclobutane, have contributed to understanding amino acid metabolism and genetic disorders. For instance, the identification of these compounds in a child and her mother, along with a newly described sulfur amino acid (hawkinsin), has led to insights into tyrosine metabolism and postulated defects in enzymes such as 4-hydroxyphenylpyruvate dioxygenase (Niederwieser et al., 1978).
Pharmaceutical and Therapeutic Research
The cyclobutane structure is also present in various pharmaceutical compounds under research and clinical trials. For instance, cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) (CBDCA) has been studied for its pharmacokinetics and potential therapeutic applications, particularly as a nonnephrotoxic analogue of cisplatin for cancer treatment (Harland et al., 1984). Similarly, trans-1-amino-3-[18F] fluorocyclobutanecarboxylic acid ([FACBC]) is being researched for its use in PET studies and has shown promise in glioma imaging (Tsuyuguchi et al., 2017).
Enzyme and Molecular Pathology Studies
The cyclobutane structure is instrumental in understanding enzyme functions and molecular pathology. For example, the expression of transglutaminase 2, which is thought to be involved in the assembly and remodeling of the extracellular matrix, was found to be significantly increased in cyclosporine A-induced gingival overgrowth, shedding light on the pathogenesis of the disease and potential therapeutic targets (Asioli et al., 2011).
properties
IUPAC Name |
(1R,2R)-2-[(4-aminophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7,12H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFPHAGQZJYXSY-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)



![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)

![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485585.png)

![(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485588.png)



![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)